molecular formula C13H9N3O2S2 B7478676 N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide

N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide

货号 B7478676
分子量: 303.4 g/mol
InChI 键: YUMDYGZRRVKARI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, commonly known as TBX-3400, is a compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein called Bruton's tyrosine kinase (BTK), which is involved in the development and activation of immune cells. TBX-3400 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, cancers, and inflammatory disorders.

作用机制

TBX-3400 works by inhibiting the activity of N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, a protein that plays a crucial role in the activation of immune cells. N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide is involved in the signaling pathways that lead to the activation of B cells, T cells, and other immune cells. By inhibiting N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, TBX-3400 blocks the activation of these immune cells, leading to a reduction in inflammation and other immune-related disorders.
Biochemical and Physiological Effects:
TBX-3400 has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. It also reduces the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage. TBX-3400 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.

实验室实验的优点和局限性

One of the main advantages of TBX-3400 is its potent and selective inhibition of N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, which makes it a promising therapeutic agent for various autoimmune diseases, cancers, and inflammatory disorders. However, one of the limitations of TBX-3400 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of TBX-3400 in humans, which limits its potential clinical applications.

未来方向

There are several future directions for the research and development of TBX-3400. One direction is to optimize the synthesis of TBX-3400 to improve its solubility and bioavailability. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of TBX-3400 in various disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of TBX-3400 in humans and to determine its potential clinical applications.

合成方法

The synthesis of TBX-3400 involves several steps, starting from commercially available starting materials. The first step involves the formation of a thiazole ring by reacting 2-aminothiophenol with α-bromoacetophenone in the presence of a base. The resulting thiazole intermediate is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a reducing agent to form the desired benzisoxazole ring. Finally, the carboxamide group is introduced by reacting the benzisoxazole intermediate with an appropriate amine in the presence of a coupling agent.

科学研究应用

TBX-3400 has been extensively studied in various preclinical models of autoimmune diseases, cancers, and inflammatory disorders. In a mouse model of rheumatoid arthritis, TBX-3400 was found to significantly reduce joint inflammation and destruction. In a mouse model of multiple sclerosis, TBX-3400 was found to reduce the severity of symptoms and delay disease progression. In preclinical models of various cancers, TBX-3400 has shown promising results as a potential therapeutic agent.

属性

IUPAC Name

N-(1,3-thiazol-2-yl)-4,5-dihydrothieno[2,3-g][1,2]benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S2/c17-12(15-13-14-4-6-20-13)10-8-1-2-9-7(3-5-19-9)11(8)18-16-10/h3-6H,1-2H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMDYGZRRVKARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Thiazol-2-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。